molecular formula C15H19N3O4S B2812636 N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide CAS No. 2361801-52-5

N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide

Cat. No.: B2812636
CAS No.: 2361801-52-5
M. Wt: 337.39
InChI Key: WBOFBGWKBDAPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide is a synthetic organic compound with the molecular formula C15H19N3O4S and a molecular weight of 337.39 g/mol. This compound features a pyrrolidine ring, a sulfonamide group, and a prop-2-enamide moiety, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrolidine derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenyl Group: The resulting sulfonamide is then coupled with a phenyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

    Formation of the Prop-2-enamide Moiety: Finally, the prop-2-enamide moiety is introduced through a reaction with acryloyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of sulfonamide-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfonamides and biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and this compound might exhibit similar properties or serve as a lead compound for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially inhibiting bacterial enzymes involved in folate synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Aminosulfonyl)phenyl]prop-2-enamide: Similar structure but with an aminosulfonyl group instead of a methylsulfamoyl group.

    N-[4-(Methylsulfamoyl)phenyl]prop-2-enamide: Lacks the pyrrolidine ring, making it less complex.

    N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]acetamide: Similar but with an acetamide group instead of a prop-2-enamide moiety.

Uniqueness

N-[4-[3-(Methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide is unique due to the combination of its pyrrolidine ring, sulfonamide group, and prop-2-enamide moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler analogs.

Properties

IUPAC Name

N-[4-[3-(methylsulfamoyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-3-14(19)17-12-6-4-11(5-7-12)15(20)18-9-8-13(10-18)23(21,22)16-2/h3-7,13,16H,1,8-10H2,2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOFBGWKBDAPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.